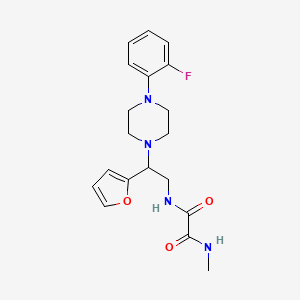

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3/c1-21-18(25)19(26)22-13-16(17-7-4-12-27-17)24-10-8-23(9-11-24)15-6-3-2-5-14(15)20/h2-7,12,16H,8-11,13H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGCDNFNLHLUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also greatly influence its bioavailability and overall effects. Factors such as its solubility, stability, and the presence of metabolic enzymes in the body would play a role in this process .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that might interact with it. These factors could affect the compound’s stability, its ability to reach its targets, and its overall efficacy .

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity based on available literature, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 451.5 g/mol

This structure includes a piperazine ring, a furan moiety, and a fluorophenyl group, which are significant for its biological interactions.

This compound is believed to interact with various neurotransmitter systems due to the presence of the piperazine ring. Research indicates that it may act as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), particularly ENT2, which plays a crucial role in nucleotide synthesis and adenosine regulation in cells .

Targeted Biological Pathways

- Neurotransmitter Modulation : The piperazine structure suggests potential interactions with serotonin and dopamine receptors.

- ENT Inhibition : The compound's selectivity towards ENT2 over ENT1 indicates its potential utility in modulating adenosine signaling pathways, which are implicated in various physiological processes including inflammation and cancer progression .

Pharmacological Studies

Several studies have assessed the biological activity of this compound. Notably:

- In vitro Studies : Research has demonstrated that derivatives of compounds similar to this compound exhibit significant inhibitory effects on ENTs, with IC50 values indicating their potency .

Case Studies

A case study involving the use of similar compounds showed that they could significantly reduce cellular proliferation in cancer cell lines by modulating adenosine levels through ENT inhibition. This suggests that this compound may possess anti-cancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Fluorophenyl Group | Enhances interaction with serotonin receptors |

| Furan Moiety | Contributes to overall stability and activity |

| Piperazine Ring | Essential for receptor binding and modulation |

Research indicates that modifications to these functional groups can lead to variations in potency and selectivity towards different biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

Aripiprazole

- Structure: Aripiprazole contains a piperazine ring linked to a quinolinone group and a dichlorophenyl moiety.

- Comparison : Unlike the user compound’s 2-fluorophenyl and furan substituents, aripiprazole’s dichlorophenyl group contributes to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors. The fluorophenyl group in the user compound may confer selective affinity for serotonin receptors (e.g., 5-HT2A), reducing extrapyramidal side effects .

- Pharmacokinetics : Aripiprazole has a half-life of ~75 hours, whereas the furan in the user compound may shorten elimination due to oxidative metabolism .

1-Phenylpiperazine Derivatives

- Example: Compounds from Rashmin Khanam et al. feature azetidinone fused with phenylpiperazine .

- Comparison: The user compound replaces azetidinone with an oxalamide group, which may reduce cytotoxicity while retaining CNS activity. The furan-ethyl chain could enhance conformational flexibility compared to rigid azetidinone derivatives .

Piperidine-Based Analogs (W-18, W-15, Fentanyl)

- Structural Contrast : W-18 and W-15 are 2-piperidinyl sulfonamides, while fentanyl is a 4-piperidinyl propanamide (Fig. 1, ). The user compound’s piperazine ring provides two nitrogen atoms, enabling stronger hydrogen bonding vs. piperidine’s single nitrogen .

- Pharmacology: Fentanyl’s 4-piperidinyl group is critical for µ-opioid receptor binding. The user compound’s piperazine and fluorophenyl groups likely target non-opioid receptors (e.g., adrenergic or serotonin receptors), avoiding opioid-related respiratory depression .

Oxalamide-Containing Compounds

- Example : Naptalam (), a plant growth regulator, contains a naphthalene-linked oxalamide.

- Comparison : The user compound’s N2-methyloxalamide group may improve metabolic stability compared to naptalam’s unsubstituted oxalamide. Methylation could reduce susceptibility to esterase cleavage, extending half-life .

Furan-Containing Derivatives

- Example : Ranitidine (antihistamine) includes a furan ring but lacks piperazine.

- Comparison : The user compound’s furan may increase CNS penetration vs. ranitidine’s polar nitroethenediamine group. However, furan oxidation to cytotoxic intermediates remains a concern, necessitating structural optimization .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Primary Target |

|---|---|---|---|

| User Compound | Piperazine | 2-fluorophenyl, furan, oxalamide | Serotonin receptors |

| Aripiprazole | Piperazine | Dichlorophenyl, quinolinone | D2/5-HT1A receptors |

| W-18 | Piperidine | Nitrophenylethyl, sulfonamide | Non-opioid (putative) |

| Fentanyl | Piperidine | Phenylethyl, propanamide | µ-opioid receptor |

Table 2: Pharmacokinetic Properties (Hypothetical)

| Compound | LogP | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|

| User Compound | 3.2 | 12–18 | ~50 |

| Aripiprazole | 4.9 | 75 | 87 |

| W-18 | 2.8 | 6–8 | <20 |

| Fentanyl | 4.0 | 3–12 | 92 |

Research Findings and Implications

- Receptor Selectivity : The 2-fluorophenyl group may enhance 5-HT2A affinity over D2 receptors, reducing motor side effects common in antipsychotics .

- Metabolic Stability : Oxalamide methylation likely mitigates first-pass metabolism, as seen in naptalam derivatives .

- Toxicity Risks : Furan ring oxidation could generate reactive metabolites; introducing electron-withdrawing groups (e.g., halogens) may improve safety .

Q & A

Q. What are the standard synthetic routes for N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Piperazine intermediate preparation : Alkylation of 2-fluorophenylpiperazine under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Ethyl chain functionalization : Coupling the furan-2-yl group via nucleophilic substitution, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .

- Oxalamide formation : Using carbodiimide coupling agents (e.g., DCC) with activating agents like HOBt to link the methyloxalamide moiety . Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing furan vs. piperazine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, especially for polar byproducts .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 455.2) .

Advanced Research Questions

Q. How can researchers elucidate the compound's mechanism of action against neurological targets using computational and experimental approaches?

- Molecular Docking : Simulate binding to dopamine D₂/D₃ receptors, leveraging the 2-fluorophenyl group’s affinity for hydrophobic receptor pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd values) to serotonin 5-HT₁A receptors .

- In Vitro Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors to assess agonism/antagonism .

Q. What strategies are recommended for resolving contradictory data in the compound's binding affinity across different receptor subtypes?

- Assay Standardization : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and buffer conditions (pH 7.4, 1 mM Mg²⁺) to minimize variability .

- Orthogonal Validation : Cross-validate SPR results with radioligand displacement assays (e.g., ³H-spiperone for D₂ receptors) .

- Meta-Analysis : Compare structural analogs (e.g., substituent effects of furan vs. thiophene) to identify trends in receptor selectivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacokinetic profile?

- Modification of Substituents :

- In Vivo PK Studies : Monitor bioavailability in rodent models using LC-MS/MS to track plasma half-life and brain penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for kinase inhibition assays?

- Kinase Panel Screening : Test against standardized panels (e.g., Eurofins KinaseProfiler) to control for assay conditions .

- ATP Concentration Effects : Validate results at physiological ATP levels (1 mM) to avoid artificial inhibition .

- Crystallographic Studies : Resolve binding modes (e.g., DFG-in vs. DFG-out conformations) to explain potency variations .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine alkylation | 2-fluorophenyl bromide, K₂CO₃, DMF, 80°C | 75% | |

| Furan-2-yl coupling | NaH, THF, 0°C, 12h | 68% | |

| Oxalamide formation | DCC, HOBt, CH₂Cl₂, rt, 24h | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.